(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride (S)-methyl 6-acetamido-2-aminohexanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13780902
InChI: InChI=1S/C9H18N2O3.ClH/c1-7(12)11-6-4-3-5-8(10)9(13)14-2;/h8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1
SMILES: CC(=O)NCCCCC(C(=O)OC)N.Cl
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol

(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride

CAS No.:

Cat. No.: VC13780902

Molecular Formula: C9H19ClN2O3

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride -

Specification

Molecular Formula C9H19ClN2O3
Molecular Weight 238.71 g/mol
IUPAC Name methyl (2S)-6-acetamido-2-aminohexanoate;hydrochloride
Standard InChI InChI=1S/C9H18N2O3.ClH/c1-7(12)11-6-4-3-5-8(10)9(13)14-2;/h8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1
Standard InChI Key JMNOFXNVXQDAED-QRPNPIFTSA-N
Isomeric SMILES CC(=O)NCCCC[C@@H](C(=O)OC)N.Cl
SMILES CC(=O)NCCCCC(C(=O)OC)N.Cl
Canonical SMILES CC(=O)NCCCCC(C(=O)OC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₉H₁₉ClN₂O₃, with a molecular weight of 238.71 g/mol . Its IUPAC name, methyl (2S)-6-acetamido-2-aminohexanoate hydrochloride, reflects the (S)-configuration at the second carbon, a critical determinant of its biological activity. The structure features:

  • A hexanoate backbone with an amino group at position 2.

  • An acetamido substituent at position 6.

  • A methyl ester at the carboxyl terminus.

  • A hydrochloride salt enhancing aqueous solubility.

The stereochemistry is confirmed by the SMILES notation CC(=O)NCCCC[C@@H](C(=O)OC)N.Cl and the InChIKey JMNOFXNVXQDAED-QRPNPIFTSA-N , which encode the (S)-configuration and salt formation.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
IUPAC Namemethyl (2S)-6-acetamido-2-aminohexanoate hydrochloride
Molecular FormulaC₉H₁₉ClN₂O₃
Molecular Weight238.71 g/mol
SMILESCC(=O)NCCCCC@@HN.Cl
InChIKeyJMNOFXNVXQDAED-QRPNPIFTSA-N
CAS Number23735-91-3

Physicochemical Properties

Table 2: Comparative Properties of Hydrochloride and Parent Compound

PropertyHydrochloride SaltParent Compound (CID 75488428)
Molecular Weight238.71 g/mol202.25 g/mol
Hydrogen Bond Donors32
SolubilityHigh (aqueous)Moderate
StabilityEnhanced via salt formationBase form

Synthesis and Derivative Formation

Parent Compound Preparation

The non-salt form, (S)-methyl 6-acetamido-2-aminohexanoate (CID 75488428), is synthesized via:

  • Esterification: L-lysine reacts with methanol under acidic conditions to form the methyl ester.

  • Acetylation: The ε-amino group is acetylated using acetic anhydride .

Hydrochloride Salt Formation

The parent compound is treated with hydrochloric acid, protonating the α-amino group to yield the crystalline hydrochloride salt. This step optimizes the compound for storage and dissolution in experimental settings.

Research Applications

Biochemical Studies

  • Post-Translational Modification Studies: The acetylated lysine moiety mimics natural post-translational modifications, aiding in histone deacetylase (HDAC) research.

  • Peptide Synthesis: Serves as a protected lysine derivative in solid-phase peptide synthesis to prevent side-chain reactivity.

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